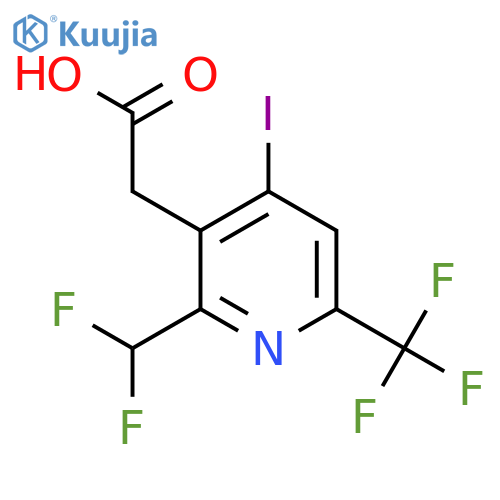Cas no 1807107-50-1 (2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid)

1807107-50-1 structure
商品名:2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid
CAS番号:1807107-50-1
MF:C9H5F5INO2
メガワット:381.037992238998
CID:4804233
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid
-
- インチ: 1S/C9H5F5INO2/c10-8(11)7-3(1-6(17)18)4(15)2-5(16-7)9(12,13)14/h2,8H,1H2,(H,17,18)
- InChIKey: BEVVUVSEFMMESF-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(F)(F)F)N=C(C(F)F)C=1CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 312
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.2
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029021335-1g |
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid |
1807107-50-1 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
| Alichem | A029021335-500mg |
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid |
1807107-50-1 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
| Alichem | A029021335-250mg |
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid |
1807107-50-1 | 95% | 250mg |
$1,048.60 | 2022-03-31 |
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid 関連文献
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1807107-50-1 (2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
